molecular formula C14H17IN2O2 B071954 Proquinazid CAS No. 189278-12-4

Proquinazid

Cat. No. B071954
Key on ui cas rn: 189278-12-4
M. Wt: 372.2 g/mol
InChI Key: FLVBXVXXXMLMOX-UHFFFAOYSA-N
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Patent
US06166208

Procedure details

A portion of the sodium propoxide solution prepared above (87 g) was cooled to 1° C. and treated dropwise with the solution of 2-chloro-6-iodo-3-n-propyl-4(3H)-quinazolinone prepared in Step 2B above. The temperature was maintained at or below 0° C. and the addition took 2.5 h. After stirring at 0° C. for an additional 1.5 h, the reaction mixture was poured into 250 mL water. The phases were separated and the organic phase was washed two times each with 250 mL water. The organic phase was then evaporated under reduced pressure to give 53.4 g of a light yellow oil which solidified upon standing to a white solid. mp 60-62° C.; 1H NMR (CDCl3): δ8.49 (d,1H), 7.87 (dd,1H), 7.19 (d,1H), 4.43 (t,2H), 4.05 (m,2H), 1.85 (m,2H), 1.70 (m,2H), 1.05 (t,3H), 0.96 (t,3H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-chloro-6-iodo-3-n-propyl-4(3H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O-:1][CH2:2][CH2:3][CH3:4].[Na+].Cl[C:7]1[N:16]([CH2:17][CH2:18][CH3:19])[C:15](=[O:20])[C:14]2[C:9](=[CH:10][CH:11]=[C:12]([I:21])[CH:13]=2)[N:8]=1>O>[I:21][C:12]1[CH:13]=[C:14]2[C:9](=[CH:10][CH:11]=1)[N:8]=[C:7]([O:1][CH2:2][CH2:3][CH3:4])[N:16]([CH2:17][CH2:18][CH3:19])[C:15]2=[O:20] |f:0.1|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[O-]CCC.[Na+]
Step Two
Name
2-chloro-6-iodo-3-n-propyl-4(3H)-quinazolinone
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC2=CC=C(C=C2C(N1CCC)=O)I
Step Three
Name
Quantity
250 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
1 °C
Stirring
Type
CUSTOM
Details
After stirring at 0° C. for an additional 1.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at or below 0° C.
ADDITION
Type
ADDITION
Details
the addition
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed two times each with 250 mL water
CUSTOM
Type
CUSTOM
Details
The organic phase was then evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
IC=1C=C2C(N(C(=NC2=CC1)OCCC)CCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 53.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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